![molecular formula C15H15NO2 B14362255 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- CAS No. 90284-41-6](/img/structure/B14362255.png)
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- is a heterocyclic compound that features a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals and polymer science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . For example, the reaction of o-aminobenzyl alcohol with 2-methoxybenzaldehyde under acidic conditions can yield the desired benzoxazine derivative.
Another method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This one-pot synthesis method is effective and can be performed under mild conditions .
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This method is scalable and can produce high yields of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoxazinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazines and benzoxazinones, which have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: A 1,4-dihydro-2H-3,1-benzoxazin-2-one derivative used as an antiviral drug.
N-Methylisatoic anhydride: Another benzoxazine derivative used in organic synthesis.
Uniqueness
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
90284-41-6 | |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-9-5-3-7-12(14)15-16-13-8-4-2-6-11(13)10-18-15/h2-9,15-16H,10H2,1H3 |
InChI-Schlüssel |
YXHXYEXJGIQCME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2NC3=CC=CC=C3CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.